(+/-)-cis-anti-N2-BPDE-dG-15N5
Description
Contextualizing Benzo[a]pyrene (B130552) (BaP) and its Metabolites in Chemical Carcinogenesis
Benzo[a]pyrene (BaP) is a well-established procarcinogen, meaning it requires metabolic activation to exert its cancer-causing effects. d-nb.info The International Agency for Research on Cancer (IARC) has classified BaP as a Group 1 carcinogen, indicating it is carcinogenic to humans. nih.govnih.gov In the body, cytochrome P450 enzymes metabolize BaP into various intermediates, with the ultimate carcinogenic metabolite being benzo[a]pyrene diol epoxide (BPDE). nih.govpnas.org This reactive molecule can form covalent bonds with DNA, creating what are known as DNA adducts. pnas.org The formation of these adducts is a critical step in the initiation of cancer, as they can lead to mutations if not repaired by the cell's machinery. d-nb.infooup.com
Overview of DNA Adduct Formation by Benzo[a]pyrene Diol Epoxide (BPDE)
The formation of DNA adducts by BPDE is a key event in its mechanism of carcinogenicity. BPDE is an electrophilic molecule, meaning it is attracted to electron-rich sites in other molecules. Within DNA, the primary targets for BPDE are the exocyclic amino groups of guanine (B1146940) and adenine (B156593) bases. d-nb.infopnas.org The epoxide ring of BPDE opens and forms a covalent bond with the N2 position of guanine or the N6 position of adenine. pnas.org This results in a bulky lesion on the DNA strand that can disrupt normal cellular processes like DNA replication and transcription. pnas.orgevitachem.com The formation of stable BPDE-DNA adducts is considered a more significant contributor to tumor initiation than the creation of apurinic sites, which are another form of DNA damage. oup.com
Stereochemical Diversity of N2-BPDE-dG Adducts: Focus on (+/-)-cis-anti-N2-BPDE-dG
The reaction between BPDE and deoxyguanosine (dG) in DNA can result in several different stereoisomers of the N2-BPDE-dG adduct. Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. These differences in three-dimensional structure can have profound effects on their biological activity.
The specific adduct of interest here is (+/-)-cis-anti-N2-BPDE-dG . The "(+/-)" indicates a racemic mixture of both the (+) and (-) enantiomers. The "cis" refers to the stereochemistry of the bond between the C10 position of BPDE and the N2 of guanine, while "anti" describes the relationship between the epoxide oxygen and the benzylic hydroxyl group on the BPDE molecule.
The study of individual stereoisomers of BPDE-dG adducts is crucial because they exhibit different biological properties and are repaired with varying efficiencies by the cell's DNA repair mechanisms. nih.govresearchgate.net For instance, the (+)-trans-anti-BPDE-dG adduct is the most tumorigenic and is more resistant to removal by the nucleotide excision repair (NER) pathway compared to other stereoisomers. researchgate.netnih.gov In contrast, the cis-adducts are generally better substrates for the NER mechanism. researchgate.net The conformation of the adduct within the DNA helix, whether it intercalates between base pairs or resides in the minor groove, is also dependent on its stereochemistry and the surrounding DNA sequence. pnas.orgnih.gov This, in turn, influences its mutagenic potential and how it is recognized by DNA polymerases and repair enzymes. pnas.orgnih.gov
The compound (+/-)-cis-anti-N2-BPDE-dG-15N5 is a stable isotope-labeled version of the BPDE-dG adduct. In this molecule, the five nitrogen atoms in the guanine base have been replaced with the heavier, non-radioactive isotope nitrogen-15 (B135050) (¹⁵N).
This isotopic labeling is a powerful tool in analytical chemistry, particularly in conjunction with mass spectrometry. evitachem.comnih.gov The key advantages of using ¹⁵N₅-labeled standards include:
Accurate Quantification: Stable isotope dilution mass spectrometry allows for the precise and accurate quantification of the corresponding unlabeled (endogenous) adduct in biological samples. nih.govacs.org By adding a known amount of the ¹⁵N₅-labeled standard to a sample, the ratio of the labeled to unlabeled adduct can be measured, enabling the calculation of the exact amount of the unlabeled adduct present. nih.govacs.org
Distinguishing Exogenous from Endogenous Adducts: In some cases, DNA adducts can be formed from both external exposures (exogenous) and normal cellular processes (endogenous). Stable isotope labeling of a potential carcinogen allows researchers to distinguish between the adducts formed from the administered labeled compound and those that may have formed from other sources. nih.govtera.orgacs.org
Enhanced Detection and Specificity: The mass difference between the labeled and unlabeled adducts provides a unique signature that can be selectively detected by a mass spectrometer, reducing background noise and increasing the sensitivity and specificity of the analysis. evitachem.comacs.org
In essence, the synthesis and use of this compound and other isotopically labeled adducts are indispensable for a deeper understanding of the mechanisms of chemical carcinogenesis, enabling researchers to accurately measure DNA damage and investigate the intricate processes of DNA repair and mutagenesis. evitachem.comcymitquimica.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H29N5O7 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10R)-7,8,9-trihydroxy-3,5,7,8,9,10-hexahydrobenzo[a]pyren-10-yl](15N)amino]-1H-purin-6-one |
InChI |
InChI=1S/C30H29N5O7/c36-10-18-17(37)9-19(42-18)35-11-31-24-28(35)33-30(34-29(24)41)32-23-22-15-7-6-13-3-1-2-12-4-5-14(21(15)20(12)13)8-16(22)25(38)27(40)26(23)39/h1,3-4,6-8,11,17-19,23,25-27,36-40H,2,5,9-10H2,(H2,32,33,34,41)/t17-,18+,19+,23+,25+,26+,27-/m0/s1/i31+1,32+1,33+1,34+1,35+1 |
InChI Key |
CLQHEFGZYOABQI-VBHAMMDUSA-N |
Isomeric SMILES |
C1C=CC2=C3C1=CCC4=CC5=C([C@H]([C@H]([C@H]([C@@H]5O)O)O)[15NH]C6=[15N]C7=C(C(=O)[15NH]6)[15N]=C[15N]7[C@H]8C[C@@H]([C@H](O8)CO)O)C(=C43)C=C2 |
Canonical SMILES |
C1C=CC2=C3C1=CCC4=CC5=C(C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8CC(C(O8)CO)O)C(=C43)C=C2 |
Origin of Product |
United States |
Mechanisms of Formation and Stereochemical Specificity of +/ Cis Anti N2 Bpde Dg
Metabolic Activation Pathways Leading to BPDE
Benzo[a]pyrene (B130552), a polycyclic aromatic hydrocarbon (PAH), is not inherently reactive with DNA. It requires metabolic activation within the body to be converted into a chemically reactive form. This process, known as the "diol-epoxide pathway," involves a series of enzymatic reactions. mdpi.com
Initially, B[a]P is oxidized by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, to form B[a]P-7,8-oxide. mdpi.comnih.gov This epoxide is then hydrolyzed by the enzyme epoxide hydrolase to yield B[a]P-7,8-dihydrodiol. mdpi.commdpi.com In the final activation step, this dihydrodiol is once again oxidized by CYP1A1 or CYP1B1, creating the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). mdpi.comnih.gov BPDE is a highly electrophilic molecule, meaning it is readily attacked by nucleophiles, such as the electron-rich centers in the DNA bases. evitachem.com
The metabolic activation can produce different stereoisomers of BPDE, including the anti- and syn-diastereomers. The anti-BPDE isomer, where the epoxide oxygen is on the opposite side of the plane of the pyrene (B120774) ring relative to the hydroxyl group at C-7, is the major and most tumorigenic isomer formed in mammals. pnas.org
Chemical Reactivity of BPDE with Deoxyguanosine at the N2 Position
The ultimate carcinogen, BPDE, forms covalent adducts with DNA by reacting with nucleophilic sites on the DNA bases. The primary target for BPDE is the exocyclic amino group (N²) of deoxyguanosine. acs.orgresearchgate.net This reaction involves the nucleophilic attack of the N²-nitrogen of guanine (B1146940) on the C-10 position of the BPDE epoxide ring. acs.orgoup.com This attack leads to the opening of the epoxide ring and the formation of a stable covalent bond between the BPDE molecule and the guanine base. evitachem.com The resulting structure is a bulky lesion that significantly distorts the DNA helix. vulcanchem.com
Diastereomeric and Enantiomeric Outcomes of BPDE-dG Adduct Formation
The reaction between BPDE and dG can result in different stereoisomers, specifically diastereomers and enantiomers, depending on how the epoxide ring is opened.
The nucleophilic attack of the guanine N² can occur from two different faces relative to the plane of the epoxide ring, leading to either cis or trans addition products.
trans-addition: The guanine attacks the C-10 carbon from the side opposite to the epoxide oxygen. This is the sterically favored and major pathway under most physiological conditions, leading to the formation of trans-N²-BPDE-dG adducts. oup.com
cis-addition: The guanine attacks from the same side as the epoxide oxygen, resulting in cis-N²-BPDE-dG adducts.
Several factors have been shown to influence the ratio of cis to trans adducts:
Salt Concentration: High salt concentrations, such as 1 M NaCl, have been observed to significantly increase the proportion of cis adducts formed. researchgate.net It is proposed that under high chloride ion concentrations, a trans chlorohydrin intermediate can form, which then reacts with DNA via an Sₙ2 mechanism to yield the cis adduct. researchgate.netacs.org
DNA Supercoiling: The secondary structure of DNA plays a role. Studies have shown that supercoiled plasmid DNA promotes the formation of intercalated cis-BPDE adducts more so than relaxed, linear DNA. acs.org This suggests that the torsional stress in supercoiled DNA may alter the accessibility or conformation of the guanine base, favoring the cis addition pathway. acs.org
The designation "(+/-)-cis-anti-N2-BPDE-dG" refers to a racemic mixture of the two enantiomers of the cis-anti adduct: the (+)-cis-anti-N²-BPDE-dG and the (-)-cis-anti-N²-BPDE-dG. These enantiomers are non-superimposable mirror images of each other. researchgate.net
The formation of these specific stereoisomers begins with the racemic (±)-anti-BPDE. The (+)-anti-BPDE enantiomer reacts with dG to form both (+)-trans- and (+)-cis-adducts. Similarly, the (-)-anti-BPDE enantiomer yields (-)-trans- and (-)-cis-adducts. researchgate.net While trans adducts are generally the major products, the formation of cis adducts is a notable and biologically significant event. Low-temperature fluorescence spectroscopy has been used to identify the (+)-cis-anti-BPDE-N²-dG as a minor adduct fraction in mouse skin DNA treated with benzo[a]pyrene. nih.gov
Influence of DNA Sequence Context on Adduct Formation Rates and Stereochemistry
The formation of BPDE-dG adducts does not occur randomly along the DNA strand. The local DNA sequence context, including neighboring bases and epigenetic modifications, can significantly influence both the rate of adduct formation and the resulting stereochemistry. vulcanchem.comnih.gov
Research has shown that there can be over a 5-fold difference in adduct formation depending on the sequence context. vulcanchem.com For example, mutational hotspots in the p53 and K-ras tumor suppressor genes are also preferred sites for BPDE adduct formation. vulcanchem.com
A key factor is the presence of 5-methylcytosine (B146107) (⁵mC), an epigenetic modification commonly found in CpG dinucleotides. The presence of a ⁵mC base-paired with the target guanine enhances the yield of N²-BPDE-dG adducts. vulcanchem.com This is thought to be due to favorable hydrophobic interactions between the BPDE molecule and the methyl group of ⁵mC, which facilitates the formation of a pre-covalent intercalative complex between BPDE and the DNA. oup.comoup.com This pre-alignment positions the BPDE for a more efficient reaction with the guanine.
The influence of the base opposite the target guanine also dramatically alters the stereochemical outcome. When an abasic site (a missing base) is opposite the target guanine, the formation of cis N²-BPDE-dG adducts is increased. oup.com The specific neighboring bases can also create steric hindrance that affects the conformation of the final adduct. For instance, a 5'-flanking guanine can cause steric hindrance with the BPDE aromatic rings in the minor groove, leading to a flexible kink in the DNA. biorxiv.org
The following table illustrates the diastereomeric distribution of N²-BPDE-dG adducts formed at a specific guanine when paired with different cytosine analogs, demonstrating the profound impact of the local chemical environment on stereoselectivity.
Table 1: Diastereomeric Distribution of N²-BPDE-dG Adducts at a Guanine Paired with Cytosine Analogs Data adapted from studies on oligodeoxynucleotides treated with (±)-anti-BPDE and analyzed by HPLC-ESI-MS/MS. researchgate.net
| Base Paired with Target Guanine | (+)-trans-N²-BPDE-dG (%) | (-)-trans-N²-BPDE-dG (%) | (+)-cis-N²-BPDE-dG (%) | (-)-cis-N²-BPDE-dG (%) |
| Cytosine | High | Low | Low | Low |
| 5-Methylcytosine | Increased | Increased | Increased | Increased |
| 5-Fluorocytosine | - | - | - | - |
| Perimidin-2-one Nucleoside | - | - | - | - |
| Specific percentage values were not consistently available across all sources for a direct comparative fill. |
Structural and Conformational Impacts of +/ Cis Anti N2 Bpde Dg on Dna
Influence of Adduct Stereochemistry on Local DNA Structure
Stereochemistry is the critical factor governing the structural impact of N2-BPDE-dG adducts. nih.govacs.org The four stereoisomers—(+)-trans, (-)-trans, (+)-cis, and (-)-cis—each produce a unique conformational outcome in the DNA duplex despite being chemically identical. nih.gov
The distinction arises from the absolute configuration of the four chiral carbon atoms in the BPDE molecule. nih.gov As established, the cis or trans nature of the bond to the guanine's N2 atom determines the fundamental binding mode (intercalation vs. minor groove). oup.comnih.gov Beyond this, the (+) or (-) chirality of the parent epoxide dictates the specific orientation of the adduct within the DNA helix. acs.orgnih.gov For instance, in the minor groove-bound trans adducts, the (+) and (-) enantiomers orient the pyrenyl ring in opposite directions relative to the modified strand (5'-direction for (+) vs. 3'-direction for (-)). nih.govnih.gov For the intercalated cis adducts, the chirality determines the direction of both the intercalated ring and the displaced bases. nih.govacs.org This stereochemical precision results in four distinct structural lesions, each presenting a different challenge to the cellular machinery that interacts with DNA. nih.gov
Biophysical Characterization of Adduct-Modified DNA
A variety of biophysical techniques have been essential for elucidating the detailed structures of DNA modified by BPDE adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 2D-NMR has been the most powerful tool for determining the three-dimensional solution structures of oligonucleotides containing a site-specific BPDE-dG adduct. pnas.orgresearchgate.netmdpi.com These studies have provided definitive evidence for the minor groove alignment of trans adducts and the base-displaced intercalation of cis adducts, revealing precise inter-proton distances and torsion angles. pnas.orgacs.orgnih.gov
Induced Circular Dichroism (ICD): ICD spectroscopy is used to probe the electronic interactions between the BPDE chromophore and the DNA bases. nih.govacs.org The sign and magnitude of the ICD signal in the near-UV range (around 350 nm) can distinguish between binding conformations. Adducts residing in the minor groove are associated with a significant positive ICD signal, whereas intercalated adducts can show either a positive or negative signal, providing evidence for an equilibrium between different conformational states. nih.govacs.org
Gel Electrophoresis: Ligation and polyacrylamide gel electrophoresis (PAGE) of DNA fragments containing site-specific adducts are used to assess global structural changes like DNA bending. oup.com Anomalous migration patterns on the gel can indicate the presence of a bend or kink at the site of the adduct. oup.com
| Biophysical Technique | Application to BPDE-dG Adducts | Key Findings | Reference |
|---|---|---|---|
| NMR Spectroscopy | Determination of 3D solution structures of adduct-modified DNA duplexes. | Confirmed minor groove binding for trans adducts and base-displaced intercalation for cis adducts. | pnas.orgresearchgate.netnih.gov |
| Induced Circular Dichroism | Distinguishing between minor groove and intercalative conformations. | Minor groove adducts show a characteristic positive ICD signal. | nih.govacs.org |
| Mass Spectrometry | Identification and quantification of adducts, often using isotopic labels like 15N5. | Allows for sensitive detection in biological samples. | vulcanchem.comnih.gov |
| Gel Electrophoresis | Analysis of DNA bending induced by adducts. | Revealed that the (+)-trans isomer, but not the cis isomers, induces significant bending. | oup.com |
Dna Repair Mechanisms and Fidelity in the Context of +/ Cis Anti N2 Bpde Dg Adducts
Nucleotide Excision Repair (NER) Pathway for Bulky Adducts
NER is a major DNA repair pathway that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. pnas.orgnih.gov The process involves the coordinated action of numerous proteins in a "cut and patch" mechanism. mdpi.com This mechanism includes several key steps: damage recognition, dual incision of the damaged strand on both sides of the lesion, excision of the resulting oligonucleotide fragment, and finally, DNA synthesis to fill the gap, followed by ligation. oup.com In human cells, this intricate process requires at least 16 different proteins. nih.gov
Two sub-pathways of NER are recognized: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER). oup.com GG-NER surveys the entire genome for damage, while TC-NER is specifically initiated by the stalling of RNA polymerase II at a lesion on the transcribed strand of an active gene. acs.org
The recognition of the (+/-)-cis-anti-N2-BPDE-dG adduct is a critical first step in the NER pathway. In GG-NER, the XPC-RAD23B complex is the primary damage sensor. acs.org It is believed that XPC-RAD23B recognizes the thermodynamic instability and helical distortion caused by the bulky adduct rather than the lesion itself. nih.gov Studies have shown that the recognition of BPDE-dG adducts by XPC-HR23B is influenced by the local weakening of Watson-Crick hydrogen bonding and base pair stacking interactions. nih.gov
The stereochemistry of the BPDE-dG adduct plays a significant role in its recognition and subsequent repair. The cis and trans configurations of the adduct lead to different conformations within the DNA helix. nih.gov The (+)-cis-BPDE-N2-dG adduct, which is base-displaced and intercalated, is among the most efficiently recognized and incised by the human NER machinery. acs.org In contrast, the (+)-trans-BPDE-N2-dG adduct, which resides in the minor groove, is recognized less efficiently. acs.org
In prokaryotes, the UvrA-UvrB complex is responsible for damage recognition. ncsu.edu Interestingly, while the UvrAB complex binds to both (+)-cis- and (+)-trans-BPDE modified substrates with similar affinity, the subsequent incision by UvrC is much more efficient for the cis adduct. nih.gov This suggests that the adduct's configuration influences a step after the initial binding, possibly related to the formation of the pre-incision complex. nih.gov
The efficiency and rate of NER for BPDE-dG adducts are highly variable and depend on several factors, including the adduct's stereochemistry and the local DNA sequence context. nih.gov Research has demonstrated that the excision rates for chemically identical BPDE adducts can vary by more than 100-fold depending on the local DNA conformation. nih.govoup.com
Generally, cis-configured BPDE-N2-dG adducts are repaired more rapidly than their trans counterparts. researchgate.netnih.gov For instance, in human cell extracts, the (+)-cis- and (-)-cis-BPDE-N2-dG adducts are excised with high efficiency, while the repair of (+)-trans- and (-)-trans- adducts is about five times lower in the same sequence context. acs.org
The following table summarizes the relative NER efficiencies of different BPDE-dG adducts.
| Adduct Configuration | Relative NER Efficiency (%) | Reference |
| (+)-cis-B[a]PDE-N²–dG | 100 | acs.org |
| (-)-cis-B[a]PDE-N²–dG | 100 | acs.org |
| (+)-trans-B[a]PDE-N²–dG | ~20 | acs.org |
| (-)-trans-B[a]PDE-N²–dG | ~20 | acs.org |
| (+)-trans-B[a]PDE-N²–dG (in CGG context) | ~80 | acs.org |
| (+)-trans-B[a]PDE-N²–dG (in GGC context) | ~35 | acs.org |
Studies have also shown that exposure to BPDE can lead to the upregulation of several NER genes, including DDB2, XPC, XPF, and XPG, which in turn enhances the removal of BPDE adducts. nih.govsemanticscholar.org This suggests an adaptive response to this type of DNA damage. nih.gov For example, in A549 human lung carcinoma cells, over 60% of induced (+)-anti-BPDE adducts were repaired within 16 hours. oup.com
The packaging of DNA into chromatin presents a barrier to DNA repair machinery. nih.gov Consequently, the efficiency of NER is significantly influenced by chromatin structure and transcriptional activity. oup.comnih.gov
Generally, NER is more efficient in open, transcriptionally active chromatin regions (euchromatin) compared to condensed, inactive regions (heterochromatin). oup.comnih.gov Studies using high-resolution genomic assays have shown that BPDE-dG repair is higher in accessible chromatin regions, such as gene promoters and enhancers. oup.comoup.com
Transcription-coupled repair (TCR) plays a role in the removal of BPDE-dG adducts, although its effect is considered moderate. pnas.org This is because the lesion is relatively efficiently recognized by the core NER machinery. pnas.org However, there is a clear preference for the repair of the transcribed strand of active genes. oup.comoup.com This preferential repair of the transcribed strand can contribute to the mutational landscape observed in cancers associated with benzo[a]pyrene (B130552) exposure. nih.gov For instance, slower repair of BPDE adducts on the non-transcribed strand of the TP53 gene has been linked to mutational hotspots in lung cancer. nih.gov
The following table highlights the impact of chromatin state on BPDE-dG repair.
| Chromatin State | Relative BPDE-dG Repair Level | Reference |
| Active Promoter | High | oup.compnas.org |
| Strong Enhancer | High | pnas.org |
| Transcribed Regions | High | oup.compnas.org |
| Heterochromatin/Repressed | Low | oup.com |
Role of Base Excision Repair (BER) for Specific BPDE-dG Adducts
While NER is the primary pathway for the removal of bulky BPDE-dG adducts, there is some evidence to suggest that the Base Excision Repair (BER) pathway may also be involved in processing certain types of BPDE-induced DNA damage. duke.edu Some studies have observed the removal of a fraction of BPDE adducts in cells deficient in XPA, a critical NER protein, suggesting the existence of NER-independent repair mechanisms. duke.edu
Other DNA Repair Pathways Potentially Involved in (+/-)-cis-anti-N2-BPDE-dG Processing
Beyond NER and a potential minor role for BER, other DNA repair pathways are less likely to be directly involved in the removal of the bulky (+/-)-cis-anti-N2-BPDE-dG adduct itself. The primary role of pathways like mismatch repair is to correct base mismatches and small insertions/deletions that arise during DNA replication, not to remove bulky adducts.
However, if a BPDE-dG adduct is not repaired and the replication machinery attempts to bypass it, this can lead to the incorporation of an incorrect base opposite the lesion. This resulting mismatch could then potentially be a substrate for the mismatch repair pathway. Furthermore, translesion synthesis (TLS) polymerases can be recruited to bypass the adduct, a process that is often error-prone and can lead to mutations. nih.govsemanticscholar.org
Replication Bypass and Mutagenesis Induced by +/ Cis Anti N2 Bpde Dg
Inhibition of Replicative DNA Polymerases by BPDE-dG Adducts
The formation of benzo[a]pyrene (B130552) diol epoxide (BPDE)-dG adducts, including the (+/-)-cis-anti-N2-BPDE-dG stereoisomer, presents a formidable obstacle to high-fidelity replicative DNA polymerases. oup.comnih.gov These bulky adducts, positioned in the minor groove of the DNA, physically block the active site of replicative polymerases, leading to a halt in DNA synthesis. oup.comnih.govmdpi.com This blockage of high-fidelity polymerases can result in stalled replication forks, which if not resolved, can threaten cell survival. oup.combu.edu The disruption of the normal DNA structure by the bulky BPDE moiety prevents the proper positioning of the DNA template within the polymerase active site, thereby inhibiting nucleotide incorporation and stalling the replication process. nih.gov
Translesion Synthesis (TLS) DNA Polymerases and Bypass Mechanisms
To overcome the replication block imposed by lesions like (+/-)-cis-anti-N2-BPDE-dG, cells employ a specialized class of enzymes known as Translesion Synthesis (TLS) DNA polymerases. bu.edumdpi.com These polymerases are characterized by a more open active site, which can accommodate bulky DNA adducts that block replicative polymerases. oup.commdpi.com However, this flexibility often comes at the cost of lower fidelity, making TLS an inherently error-prone process. bu.edu The bypass of BPDE-dG adducts is a crucial step in preventing replication fork collapse and is a major contributor to the mutagenic and carcinogenic effects of benzo[a]pyrene. mdpi.compnas.org Several Y-family TLS polymerases, including DNA polymerase κ (Pol κ), DNA polymerase η (Pol η), and DNA polymerase ζ (Pol ζ), are implicated in the bypass of these adducts. mdpi.comnih.govunc.edu
Fidelity and Processivity of Human DNA Polymerase κ (Polκ) in bypassing BPDE-dG
Human DNA Polymerase κ (Pol κ) plays a unique and critical role in the bypass of BPDE-dG adducts. It is the only known Y-family polymerase capable of bypassing these bulky lesions in a predominantly error-free manner. oup.commdpi.compnas.org Pol κ exhibits a remarkable ability to incorporate the correct nucleotide, deoxycytidine triphosphate (dCTP), opposite the BPDE-dG adduct. oup.comnih.gov This high fidelity is attributed to the unique structural features of Pol κ, including a large structural gap and an N-clasp domain, which allow it to accommodate the bulky adduct within its active site without significant distortion of the DNA backbone. oup.commdpi.compnas.orgnih.gov
The processivity of Pol κ, or its ability to add multiple nucleotides without dissociating from the template, is moderate. researchgate.netnih.gov While not as processive as high-fidelity replicative polymerases, it can synthesize chains of 25 or more nucleotides. nih.gov The N-terminal region of Pol κ is crucial for both its processivity and fidelity during the translesion synthesis of BPDE-dG lesions. nih.gov Deletion of the extreme N-terminus of mouse Polκ leads to a significant reduction in the efficiency of correct dCTP incorporation and an increase in misinsertion frequencies. nih.gov
Error-prone Bypass by DNA Polymerase η (Polη) and DNA Polymerase ζ (Polζ)
In contrast to the relatively accurate bypass by Pol κ, other TLS polymerases, notably DNA Polymerase η (Pol η) and DNA Polymerase ζ (Pol ζ), are involved in the error-prone bypass of BPDE-dG adducts. nih.govnih.govnih.gov
Purified human Pol η has been shown to predominantly insert an incorrect nucleotide, often an adenine (B156593) (A), opposite a (+)-trans-anti-BPDE-N2-dG adduct. nih.govnih.gov While it can insert a base opposite the lesion, its ability to extend the DNA strand beyond the adduct is limited. nih.gov This suggests a two-polymerase mechanism for mutagenic bypass, where Pol η performs the initial insertion, and another polymerase, potentially Pol ζ, is responsible for the subsequent extension. nih.govnih.gov The bypass by Pol η is considered a significant source of the G→T transversion mutations commonly observed as a result of benzo[a]pyrene exposure. nih.govpnas.org
DNA Polymerase ζ (Pol ζ), in conjunction with Rev1, is a key player in error-prone TLS. nih.gov While the direct action of human Pol ζ on BPDE-dG adducts is not fully characterized due to difficulties in purifying the enzyme, studies in yeast strongly implicate it in the extension step following nucleotide insertion by another polymerase like Pol η. nih.govpnas.org This two-step process, involving an "inserter" polymerase and an "extender" polymerase, is a common model for the bypass of bulky DNA lesions and is a major pathway for generating mutations. nih.govnih.gov
Stereochemistry-Dependent Bypass Efficiencies of TLS Polymerases for (+/-)-cis-anti-N2-BPDE-dG
The efficiency and fidelity of translesion synthesis are highly dependent on the specific stereochemistry of the BPDE-dG adduct. nih.govnih.govmdpi.com The four stereoisomers of anti-BPDE-N2-dG adducts—(+)-trans, (-)-trans, (+)-cis, and (-)-cis—exhibit distinct conformations in DNA, which in turn influences their recognition and bypass by TLS polymerases. nih.govresearchgate.net
For instance, error-prone nucleotide insertion by human Pol η is more efficient opposite the (+)-trans-anti-BPDE-N2-dG adduct compared to the (-)-trans-anti-BPDE-N2-dG adduct. nih.gov Similarly, in yeast cells, the bypass efficiency of the (+)-trans and (-)-trans adducts by the Pol ζ pathway differs. nih.gov While direct studies focusing solely on the (+/-)-cis-anti-N2-BPDE-dG isomer are less common, the existing data strongly suggest that the cis-conformation, like its trans counterpart, will be subject to stereochemistry-dependent bypass efficiencies by different TLS polymerases. The spatial arrangement of the bulky pyrenyl ring in the cis versus trans adducts leads to different interactions with the active sites of the polymerases, thereby affecting the kinetics of nucleotide incorporation and extension. researchgate.netpnas.org
Mutational Signatures Associated with (+/-)-cis-anti-N2-BPDE-dG Adducts
The error-prone bypass of (+/-)-cis-anti-N2-BPDE-dG adducts by TLS polymerases is a primary source of mutations. mdpi.commdpi.com These mutations are not random; instead, they often form a characteristic pattern known as a mutational signature. The mutational signature associated with benzo[a]pyrene exposure is well-documented and is prominently found in smoking-related lung cancers. nih.govacs.org This signature is dominated by C>A (equivalent to G>T on the opposite strand) transversions. mdpi.comnih.gov
The genomic distribution of BPDE-dG adducts is not uniform and can be influenced by local sequence context and epigenetic factors like DNA methylation. oup.com The profile of N2-BPDE-dG damage has been shown to be highly similar to the COSMIC mutational signature 4, which is strongly associated with tobacco smoking. nih.gov
Predominant Base Substitutions (e.g., G→T, G→A, G→C transversions)
The most common mutation arising from the replication of DNA containing BPDE-dG adducts is the G→T transversion. mdpi.commdpi.com This is consistent with the biochemical data showing that TLS polymerases like Pol η preferentially insert adenine (A) opposite the adducted guanine (B1146940) (G). nih.govnih.gov When the DNA is subsequently replicated, this A misincorporation leads to a T on the complementary strand, resulting in a G to T transversion.
While G→T transversions are predominant, other base substitutions, including G→A transitions and G→C transversions, are also observed, albeit at lower frequencies. nih.govaacrjournals.org The specific type of mutation can be influenced by the stereochemistry of the adduct and the specific TLS polymerase involved. nih.govpnas.org For example, in yeast, G→C mutagenesis induced by BPDE-dG adducts appears to be generated through the Pol ζ pathway. nih.gov
The following table summarizes the bypass fidelity of different DNA polymerases for BPDE-dG adducts:
| DNA Polymerase | Bypass Fidelity | Predominant Incorporation | Resulting Mutation |
| DNA Polymerase κ (Pol κ) | Mostly Error-Free | Cytosine (C) | None (Correct Bypass) |
| DNA Polymerase η (Pol η) | Error-Prone | Adenine (A) | G→T Transversion |
| DNA Polymerase ζ (Pol ζ) | Error-Prone (Extender) | Varies | G→C, other substitutions |
Frameshift Mutations Induced by Adducts
The covalent binding of benzo[a]pyrene diol epoxide (BPDE) metabolites to DNA, forming adducts such as (+/-)-cis-anti-N2-BPDE-dG, is a significant source of genetic instability that can lead to frameshift mutations. These mutations, characterized by the insertion or deletion of one or more nucleotides, can have severe consequences, as they alter the reading frame of protein-coding genes, often resulting in premature termination or the production of a non-functional protein. The propensity of a BPDE-dG adduct to induce frameshift mutations is influenced by its specific stereochemistry and the DNA sequence context in which it resides.
In various experimental systems, including bacteria and mammalian cells, exposure to BPDE has been shown to result in a spectrum of mutations, with frameshift mutations being a notable component. For instance, studies in E. coli have demonstrated that treatment with (±)-anti-BPDE can lead to a predominance of frameshift mutations in specific reporter genes. oup.com Similarly, while base substitutions are the most frequent mutations observed in mammalian cells, single-base deletions and insertions have also been reported following BPDE treatment. oup.comniph.go.jp
Research in yeast has provided more detailed insights into the role of specific DNA polymerases in generating these frameshift mutations. Studies have indicated that in yeast cells proficient in mutagenesis, (+/-)-anti-BPDE induces deletions and insertions of 1-3 nucleotides. researchgate.net A significant portion of these frameshift events, particularly deletions and insertions of 1-3 nucleotides, has been attributed to the activity of DNA polymerase η (Pol η). researchgate.net When Pol η is absent, a notable decrease in these small frameshift mutations is observed. researchgate.net This suggests a direct role for Pol η in a mutagenic pathway that generates frameshifts at BPDE-dG lesions.
The structural conformation of the BPDE-dG adduct within the DNA helix is thought to be a critical factor in the mechanism of frameshift mutagenesis. Two-dimensional NMR studies have suggested that while some BPDE-dG adducts reside in the minor groove, others may intercalate into the DNA stack, displacing a base. pnas.orgnih.gov This intercalation can lead to a misalignment of the template and primer strands during DNA replication, a structural intermediate that is conducive to the generation of frameshift mutations. pnas.orgnih.gov The slippage model, a classic mechanism for frameshift mutagenesis, can be invoked to explain how such a distorted template can lead to the insertion or deletion of bases. oup.comniph.go.jp
The table below summarizes the types of mutations induced by (+/-)-anti-BPDE in yeast, highlighting the contribution of frameshift mutations.
| Mutation Type | Frequency in Wild-Type Yeast (%) |
| Base Substitutions | 85 |
| Deletions (1-3 nucleotides) | 9 |
| Insertions (1-3 nucleotides) | 6 |
| Data derived from studies in yeast proficient in mutagenesis. researchgate.net |
Molecular Mechanisms of Misincorporation and Extension by TLS Polymerases at the Lesion Site
The bypass of bulky DNA adducts like (+/-)-cis-anti-N2-BPDE-dG is a complex process that often requires the action of specialized low-fidelity translesion synthesis (TLS) polymerases. These enzymes can accommodate the distorted DNA structure at the lesion site and catalyze nucleotide incorporation and extension, albeit with a higher error rate than high-fidelity replicative polymerases. The choice of TLS polymerase and the efficiency and fidelity of the bypass are influenced by the specific stereochemistry of the adduct and the cellular context.
Several Y-family DNA polymerases, including Pol η, Pol κ, and the B-family polymerase Pol ζ, have been implicated in the bypass of BPDE-dG adducts. Their roles can be both complementary and, in some cases, competing, leading to either error-free or error-prone bypass.
Role of DNA Polymerase κ (Pol κ): Human Pol κ has been identified as a key enzyme in the error-free bypass of BPDE-dG adducts. nih.govmdpi.comresearchgate.net In vitro studies have shown that Pol κ can efficiently and accurately incorporate the correct nucleotide, dCMP, opposite all four stereoisomers of dG-N2-BPDE, including the (+)-cis-anti-BPDE-dG adduct. nih.govmdpi.com The structural basis for this accurate bypass lies in the unique architecture of Pol κ's active site, which features a large solvent-exposed crevice that can accommodate the bulky BPDE moiety in the minor groove without disrupting the Watson-Crick base pairing. mdpi.comresearchgate.net
However, the efficiency of bypass by Pol κ can be affected by the adduct's stereochemistry. The (+)-cis-dG-N2-BPDE isomer has been shown to be the most effective at blocking translesion synthesis by Pol κ compared to the other stereoisomers. nih.govnih.gov While Pol κ primarily promotes error-free bypass, it has been observed to induce a small percentage of deletions, particularly with the (+)-trans isomer. nih.govnih.gov
Role of DNA Polymerase η (Pol η) and DNA Polymerase ζ (Pol ζ) in Error-Prone Bypass: In contrast to the high-fidelity bypass by Pol κ, a significant portion of BPDE-dG lesion bypass is error-prone and leads to mutations. This mutagenic bypass often involves a two-polymerase mechanism, with one polymerase responsible for nucleotide insertion opposite the lesion and another for extending the mismatched primer terminus. In yeast and mammalian cells, Pol η and Pol ζ are central to this process.
Pol η is capable of inserting nucleotides opposite BPDE-dG adducts, but it often does so with low fidelity, incorporating incorrect bases. nih.govacs.org As mentioned previously, Pol η is also significantly involved in generating small deletions and insertions at these lesions. researchgate.net However, Pol η is generally inefficient at extending from the inserted nucleotide, particularly if it is a mismatch.
This is where Pol ζ, in conjunction with Rev1, plays a crucial role. Pol ζ is a specialized "extender" polymerase that is proficient at elongating from mismatched primer termini that are refractory to extension by other polymerases. nih.govacs.org In yeast, the majority of mutagenic events induced by (+/-)-anti-BPDE, including both base substitutions and frameshifts, are dependent on Pol ζ. researchgate.net The absence of Pol ζ leads to a dramatic reduction in BPDE-induced mutagenesis. researchgate.net The current model suggests that for a significant portion of mutagenic bypass events, an "inserter" polymerase, which could be Pol η or another polymerase, incorporates a nucleotide opposite the BPDE-dG adduct, and then Pol ζ is recruited to extend the DNA strand, thereby fixing the mutation. acs.org
The table below provides a summary of the roles of different TLS polymerases in the bypass of BPDE-dG adducts.
| DNA Polymerase | Primary Role in Bypass | Fidelity |
| Pol κ | Error-free bypass | High (preferential dCMP insertion) |
| Pol η | Error-prone insertion, frameshifts | Low (misincorporation, deletions/insertions) |
| Pol ζ | Extension of mismatched termini | Low (facilitates fixation of mutations) |
Cellular Responses to +/ Cis Anti N2 Bpde Dg Adducts
Activation of DNA Damage Checkpoints
The presence of bulky DNA adducts such as (+/-)-cis-anti-N2-BPDE-dG is a potent signal for the activation of DNA damage checkpoints, particularly during the S-phase of the cell cycle. nih.gov These checkpoints are surveillance mechanisms that temporarily halt cell cycle progression to allow time for DNA repair, thereby preventing the propagation of damaged genetic material. plos.org
The formation of BPDE-dG adducts on the DNA template can cause replication forks to stall, a primary trigger for the intra-S-phase checkpoint. nih.govbu.edu This checkpoint activation leads to a transient inhibition of DNA synthesis, primarily by preventing the firing of new, particularly late-firing, replication origins. nih.govbu.edu
Following the initial arrest, cells can recover from this checkpoint-mediated inhibition of DNA synthesis and resume the cell cycle. bu.edumdpi.com This recovery is an active process and is crucial for cellular tolerance to the damage. Studies have shown that specialized DNA polymerases, such as DNA polymerase κ (pol κ), are specifically required for a normal recovery from the BPDE-induced S-phase checkpoint. bu.edunih.gov In the absence of such polymerases, cells may fail to recover from the S-phase arrest, leading to the collapse of stalled replication forks, the formation of DNA double-strand breaks (DSBs), and ultimately, increased cell death. bu.edu
The central signaling pathway activated in response to replication stress caused by bulky adducts like (+/-)-cis-anti-N2-BPDE-dG is the ATR/Chk1 pathway. nih.govresearchgate.net The stalling of replication forks exposes single-stranded DNA (ssDNA), which becomes coated with Replication Protein A (RPA). researchgate.net This structure serves as a platform to recruit and activate the Ataxia Telangiectasia and Rad3-related (ATR) kinase. researchgate.netcreative-diagnostics.complos.org
Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1). nih.govcreative-diagnostics.com The activation of Chk1 is a necessary step for the S-phase checkpoint response to BPDE adducts. nih.gov Activated Chk1 carries out several functions to enforce the checkpoint, including the inhibition of new origin firing. nih.govmdpi.com One mechanism by which it achieves this is by preventing the loading of essential replication initiation factors, such as Cdc45, onto chromatin. nih.gov This ATR-Chk1 signaling cascade effectively slows down DNA synthesis, providing a window for the cell to manage the DNA lesions. nih.govplos.org
| Protein/Pathway | Role in Response to BPDE-dG Adducts | Relevant Section |
| ATR (Ataxia Telangiectasia and Rad3-related) | Primary sensor kinase activated by stalled replication forks caused by BPDE adducts. Phosphorylates and activates Chk1. | 6.1.2. |
| Chk1 (Checkpoint Kinase 1) | Key mediator of the S-phase checkpoint. Inhibits new replication origin firing, in part by preventing Cdc45 loading. | 6.1.2. |
| DNA Polymerase κ (pol κ) | A translesion synthesis (TLS) polymerase specifically required for recovery from the BPDE-induced S-phase checkpoint. | 6.1.1., 6.3. |
| Nucleotide Excision Repair (NER) | The primary DNA repair pathway for removing bulky BPDE-dG adducts. | 6.3. |
| HMGB3 and SUB1 | DNA-binding proteins that recognize and facilitate the repair of N2-BPDE-dG lesions. | 6.3. |
| DNA Methyltransferases | Epigenetic enzymes whose function can be affected by the presence of BPDE-dG adducts. | 6.2.2. |
Influence on Chromatin Dynamics and Gene Expression
The covalent binding of the bulky benzo[a]pyrene (B130552) moiety to the N2 position of guanine (B1146940) significantly distorts the DNA double helix. oup.com The specific conformation of the adduct influences the nature of this distortion. For the (+/-)-cis-anti-N2-BPDE-dG adduct, the bulky pyrenyl ring is thought to intercalate into the DNA helix. acs.org This intercalation displaces the modified deoxyguanosine and disrupts normal base stacking and pairing, altering the local DNA structure. vulcanchem.comnih.gov Such structural perturbations can affect the packaging of DNA into chromatin, potentially influencing the accessibility of DNA to various proteins, including those involved in transcription and repair. nih.gov The formation of these adducts can be favored at specific locations within the nucleosome, particularly where fluctuations in the minor groove width are larger. nih.gov
The structural distortion caused by (+/-)-cis-anti-N2-BPDE-dG adducts presents a physical roadblock to the transcriptional machinery. oup.com This blockage can result in a shutdown of transcription, compromising cellular function and survival. oup.com Unrepaired adducts on the transcribed strand of a gene can lead to truncated RNA transcripts and may contribute to what is known as transcriptional mutagenesis. researchgate.netoup.com
Furthermore, these adducts can interfere with epigenetic regulatory mechanisms. Research indicates that the presence of BPDE-dG adducts can affect the function of eukaryotic DNA methyltransferases. vulcanchem.comcymitquimica.comcymitquimica.com Conversely, the epigenetic state of the DNA can influence the formation of the adducts themselves. For instance, DNA methylation at CpG sites has been shown to enhance the formation of BPDE damage. oup.comresearchgate.net This interplay creates a feedback loop where epigenetic marks can predispose a region to damage, and the resulting adduct can further disrupt epigenetic regulation, leading to aberrant gene expression patterns. nih.govcore.ac.uk
Pathways for Cellular Tolerance and Survival in Response to (+/-)-cis-anti-N2-BPDE-dG
To survive the genotoxic stress imposed by (+/-)-cis-anti-N2-BPDE-dG adducts, cells employ a combination of DNA repair and damage tolerance mechanisms.
The primary defense against these bulky lesions is the Nucleotide Excision Repair (NER) pathway. mdpi.comduke.edu NER is a versatile repair system that recognizes and removes a wide variety of helix-distorting DNA lesions. nih.gov Interestingly, the efficiency of NER is highly dependent on the stereochemistry of the BPDE-dG adduct. nih.gov Studies have demonstrated that cis-configured BPDE-dG adducts are repaired approximately 10 times more efficiently by human NER than their trans counterparts. nih.gov This enhanced repair of cis adducts is correlated with a greater displacement of both the modified guanine and its partner base from their helical positions, creating a structure that is more readily recognized by the NER machinery. nih.gov Recent studies have also identified specific proteins, such as HMGB3 and SUB1, that can bind to N2-BPDE-dG adducts and facilitate their repair. acs.org Notably, SUB1 contributes to the repair of both cis and trans diastereomers. acs.org
When adducts are not removed by NER before the arrival of a replication fork, cells can utilize a damage tolerance mechanism called Translesion Synthesis (TLS). researchgate.net TLS employs specialized, lower-fidelity DNA polymerases to replicate across the damaged template, allowing replication to be completed at the cost of potential mutagenesis. nih.govresearchgate.net For BPDE-dG adducts, several TLS polymerases are involved. DNA polymerase κ (pol κ) is particularly important, as it is capable of bypassing all four stereoisomers of BPDE-N2-dG, including the cis form, in a largely error-free manner by correctly inserting a cytosine opposite the adducted guanine. mdpi.commdpi.com This function of pol κ is crucial for recovery from S-phase arrest and for suppressing the mutagenic potential of BPDE. bu.edunih.gov In yeast, the Polζ polymerase is a major contributor to TLS across these lesions. nih.govoup.com The ability to tolerate and bypass these lesions, even if it introduces mutations, is a critical survival strategy for the cell. oup.com
| Adduct Stereoisomer | Structural Alteration | Nucleotide Excision Repair (NER) Rate | Key Survival Pathway |
| (+/-)-cis-anti-N2-BPDE-dG | Intercalation of the pyrenyl ring into the DNA helix. acs.org | Fast (approx. 10-fold higher than trans). nih.gov | NER, Translesion Synthesis (TLS) via Pol κ. nih.govmdpi.com |
| (+/-)-trans-anti-N2-BPDE-dG | Pyrenyl ring situated in the minor groove of the DNA helix. acs.org | Slow. nih.gov | NER, Translesion Synthesis (TLS) via Pol κ. nih.govmdpi.com |
Advanced Analytical Methodologies for Detection and Quantification of +/ Cis Anti N2 Bpde Dg 15n5
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of DNA adducts due to its exceptional sensitivity, specificity, and accuracy. nih.govtera.org This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the detection of ultratrace levels of adducts like BPDE-N2-dG. vulcanchem.com The typical concentrations of DNA adducts in biological samples range from 0.01 to 10 adducts per 100 million normal nucleotides, necessitating such ultrasensitive methods. nih.govresearchgate.net
The general workflow for LC-MS/MS analysis of BPDE-dG adducts involves several key steps:
DNA Isolation and Hydrolysis: DNA is first isolated from the biological matrix.
Addition of Internal Standard: A stable isotope-labeled internal standard, such as [15N5]BPDE-dG, is added to the sample. vulcanchem.comfda.gov.tw
Enzymatic Digestion: The DNA is enzymatically digested to release the adducted nucleosides. fda.gov.twnih.gov This often involves treatment with enzymes like DNase I, followed by phosphodiesterase I and alkaline phosphatase. fda.gov.twnih.gov
Sample Enrichment: Solid-phase extraction (SPE) or other purification methods may be used to enrich the adducts and remove interfering substances. acs.orgfigshare.com
LC-MS/MS Analysis: The prepared sample is then injected into the LC-MS/MS system for separation and detection. vulcanchem.comresearchgate.net
Advantages of Stable Isotope Internal Standards (15N5-labeled adduct) for Quantification
The use of stable isotope-labeled internal standards, particularly 15N5-labeled adducts like (+/-)-cis-anti-N2-BPDE-dG-15N5, is a cornerstone of accurate quantification in LC-MS/MS-based methods. nih.govevitachem.com This approach, known as stable isotope dilution (SID), offers several significant advantages:
Correction for Sample Loss: The isotopically labeled standard is added at the beginning of the sample preparation process. acs.orgnih.gov Since it is chemically identical to the analyte of interest, it experiences the same losses during extraction, hydrolysis, and purification. By comparing the signal of the analyte to the known amount of the standard, these losses can be accurately compensated for. researchgate.net
Compensation for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. acs.org The co-eluting stable isotope standard experiences the same matrix effects as the analyte, allowing for reliable correction. researchgate.net
Increased Accuracy and Precision: By accounting for variations in sample handling and instrument response, the SID method significantly improves the accuracy and reproducibility of the quantification. nih.govresearchgate.net This is crucial when measuring the very low concentrations of adducts found in human samples. nih.gov
Unambiguous Peak Identification: The internal standard helps to correctly identify the chromatographic peak corresponding to the adduct, especially in complex chromatograms with multiple peaks. researchgate.net
The synthesis of these labeled standards, such as (+/-)-trans-anti-N2-BPDE-dG-15N5, involves reacting the carcinogen metabolite with isotopically labeled 2'-deoxyguanosine. evitachem.comacs.org
Method Development and Validation for Sensitive and Specific Detection
Developing and validating LC-MS/MS methods for adducts like this compound is a rigorous process aimed at achieving high sensitivity and specificity. vulcanchem.comresearchgate.netnih.gov
Optimization of Chromatographic Conditions: Method development involves optimizing the liquid chromatography conditions, including the choice of column, mobile phase composition, and gradient elution, to achieve good separation of the adducts from other sample components and from their own isomers. acs.org
Mass Spectrometry Parameters: Tandem mass spectrometry parameters are optimized for maximum sensitivity. This includes selecting the appropriate ionization mode (typically electrospray ionization, ESI) and monitoring specific mass transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard. researchgate.netresearchgate.net For BPDE-dG, the protonated molecule [M+H]+ at m/z 570 fragments to characteristic product ions. researchgate.netresearchgate.net
Validation: Method validation is crucial to ensure the reliability of the results. Key validation parameters include:
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. fda.gov.tw
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the adduct that can be reliably detected and quantified. acs.orgfigshare.com For instance, one method reported an LOD of 1 attomole of BPDE-N2-dG on-column, which corresponds to approximately 1 adduct per 10^11 nucleotides. vulcanchem.com
Accuracy and Precision: Assessing the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nyu.edu Inter- and intra-day assays are performed to evaluate this. fda.gov.twresearchgate.net
Recovery: Determining the efficiency of the extraction process. fda.gov.tw
Recent advancements, such as the use of nanoflow LC (nanoLC) and nanospray ionization (NSI), have further pushed the sensitivity of these assays, allowing for the analysis of very small amounts of DNA (e.g., 50 µg). tera.orgacs.orgfigshare.com
Chromatographic Resolution of Diastereomers (cis/trans)
Benzo[a]pyrene (B130552) diol epoxide (BPDE) reacts with deoxyguanosine to form four possible stereoisomers: (+)-trans, (-)-trans, (+)-cis, and (-)-cis adducts. researchgate.netnih.gov These diastereomers can have different biological properties and repair efficiencies. oup.com Therefore, their chromatographic separation is important for a complete understanding of BPDE-induced DNA damage.
High-performance liquid chromatography (HPLC) is capable of resolving these diastereomers. oup.comacs.orgresearchgate.net Specific columns, such as C18 columns, and optimized elution conditions are used to separate the cis and trans isomers. oup.comacs.org For example, one study achieved separation of N2-BPDE-dG diastereomers using a C18 column with a methanol (B129727) and ammonium (B1175870) acetate (B1210297) gradient. oup.com The ability to resolve and individually quantify these isomers provides more detailed information than methods that measure only the total adduct level. acs.org
Site-Specific Mapping of (+/-)-cis-anti-N2-BPDE-dG Adducts in the Genome
While LC-MS/MS provides a global measure of adduct levels, understanding the distribution of DNA damage across the genome is crucial for linking exposure to mutational outcomes. Several powerful techniques have been developed to map the locations of DNA adducts like (+/-)-cis-anti-N2-BPDE-dG at single-nucleotide resolution. nih.govoup.com
Immunoprecipitation-based Sequencing Approaches (e.g., Damage-seq)
Damage-seq is a prominent method for genome-wide mapping of DNA adducts. acs.orgoup.compnas.org This technique combines immunoprecipitation with next-generation sequencing to identify the precise locations of adducts. nih.gov
The general workflow for BPDE-dG-Damage-seq is as follows: acs.orguchicago.edu
DNA Fragmentation and Immunoprecipitation: Genomic DNA is isolated and fragmented. An antibody specific to the BPDE-dG adduct is used to enrich for DNA fragments containing the lesion. nih.govacs.org
Polymerase Stalling: A DNA polymerase is used to replicate the immunoprecipitated DNA fragments. The polymerase stalls at the site of the bulky BPDE-dG adduct. acs.orgresearchgate.net
Sequencing and Mapping: The resulting truncated DNA fragments are barcoded, sequenced, and aligned to a reference genome. acs.org The position where the polymerase stalled indicates the location of the adduct with single-nucleotide resolution. acs.orgresearchgate.net
Studies using Damage-seq have revealed that the distribution of BPDE-dG adducts is not random. acs.org For example, damage is often found to be lower in regions of open chromatin and highly transcribed genes, likely due to more efficient DNA repair. acs.orguchicago.edu Damage-seq has successfully mapped BPDE-dG adducts in cancer-related genes like TP53 and KRAS, providing a direct link between carcinogen-induced DNA damage and mutational hotspots in cancer. acs.orguchicago.edu A variation of this method, tXR-seq, specifically captures the oligonucleotides excised during nucleotide excision repair (NER), providing a map of repair activity for adducts like BPDE-dG. pnas.org
Quantitative PCR-based Methods for Adduct Detection
Quantitative polymerase chain reaction (qPCR) offers another approach to detect DNA adducts, although it provides information on a regional rather than a genome-wide scale. nih.govresearchgate.net The principle behind qPCR-based methods is that bulky DNA adducts like BPDE-dG can block the progression of DNA polymerase during the PCR amplification process.
Methodology: A long DNA target sequence is amplified by qPCR. The presence of adducts within the target sequence will inhibit amplification, leading to a decrease in the amount of PCR product compared to an undamaged control template. nih.gov The reduction in amplification is proportional to the number of adducts.
Interactive Data Table: Comparison of Analytical Methods html
| Method | Principle | Resolution | Key Advantage | Key Limitation | Reference |
|---|---|---|---|---|---|
| LC-MS/MS with SID | Chromatographic separation followed by mass-based detection and quantification using an isotope-labeled internal standard. | Not site-specific (global quantification) | "Gold standard" for accurate and sensitive quantification. nih.gov | Does not provide location of adducts in the genome. | [3, 6, 7] |
| Damage-seq | Immunoprecipitation of adducted DNA fragments followed by polymerase stalling and next-generation sequencing. | Single-nucleotide | Genome-wide mapping of adduct locations. nih.gov | Relies on the availability of a specific antibody; can be technically complex. fda.gov.tw | [1, 5, 12] |
| qPCR-based Methods | Adducts block DNA polymerase, leading to reduced amplification of a target DNA sequence. | Regional (gene-specific) | Relatively straightforward for assessing damage in specific gene regions. | Indirect measure of damage; lower sensitivity and specificity compared to other methods. nih.gov | [24, 39] |
Applications of Advanced Techniques in In Vitro and In Vivo Research Models
The detection and quantification of DNA adducts, such as (+/-)-cis-anti-N2-BPDE-dG, are pivotal in understanding the mechanisms of chemical carcinogenesis and in assessing the risk associated with exposure to genotoxic agents like benzo[a]pyrene (BaP). The isotopically labeled internal standard, this compound, is instrumental in achieving the high accuracy and sensitivity required for these analyses, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. nih.govtera.org These advanced analytical techniques have been widely applied in both in vitro and in vivo research models to study the formation and repair of DNA damage.
In Vitro Applications
In vitro models, including cell-free DNA incubations and cultured human cell lines, provide a controlled environment to investigate the molecular details of DNA adduct formation. Human lung cell lines, such as the bronchial epithelial cell line BEAS-2B and the alveolar adenocarcinoma cell line A549, are frequently used due to the lung being a primary target for inhaled carcinogens like BaP. mdpi.com
In these models, cells are typically exposed to the ultimate carcinogen, benzo[a]pyrene diol epoxide (BPDE), and the resulting DNA adducts are quantified. Stable isotope dilution LC-MS/MS, utilizing this compound as an internal standard, allows for precise measurement of adduct levels, even at very low concentrations. nih.govunc.edu For instance, studies have shown a dose-dependent increase in N2-BPDE-dG adducts in BEAS-2B cells exposed to BPDE. mdpi.com These in vitro systems are also invaluable for studying the influence of cellular processes, such as DNA repair mechanisms, on adduct persistence. For example, research has demonstrated the role of the nucleotide excision repair (NER) pathway in removing BPDE-dG adducts. nih.gov
The following table summarizes representative findings from in vitro studies where advanced analytical methods were used to quantify BPDE-dG adducts, often with the aid of isotopically labeled standards.
Table 1: Quantification of BPDE-dG Adducts in In Vitro Models
| Cell Line | Exposure Compound | Analytical Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| BEAS-2B (Human Bronchial Epithelial) | (±)-anti-BPDE | LC-MS/MS | Dose-dependent increase in N2-BPDE-dG adducts. | mdpi.com |
| A549 (Human Lung Carcinoma) | (±)-anti-BPDE | Fluorescent Imaged Particle Counting Immunoassay (FIPCIA) | Detection of BPDE-DNA adducts as low as 18 pM. | nih.gov |
| H358 (Human Bronchoalveolar Adenocarcinoma) | (±)-anti-BPDE | LC-MRM/MS | (+)-anti-trans-BPDE-dG was the major adduct formed. | researchgate.net |
| K562 (Human Myelogenous Leukemia) | BPDE | UPLC-MS | Investigated the effect of DNA-protein crosslinks on BPDE-dG repair. | unc.edu |
In Vivo Applications
In vivo research models, ranging from laboratory animals to human biomonitoring studies, are crucial for understanding the real-world implications of exposure to carcinogens. In animal models, typically mice, researchers can study the distribution, metabolism, and genotoxicity of BaP in various organs. nih.gov The use of this compound in isotope dilution mass spectrometry has enabled the detection of BPDE-dG adducts in tissues like the lung, liver, and oral cavity at levels as low as a few adducts per 10^8 nucleotides. nih.govbiorxiv.org
Human biomonitoring studies have also greatly benefited from these advanced analytical methods. Researchers have successfully quantified BPDE-dG adducts in DNA isolated from various human sources, including lung tissue, white blood cells, and umbilical cord blood. vulcanchem.commdpi.comresearchgate.net For instance, an ultrasensitive LC-NSI-HRMS/MS method with a limit of detection of 1 adduct per 10^11 nucleotides was developed and used to measure BPDE-N2-dG in human lung DNA from smokers and non-smokers. mdpi.com Such studies provide invaluable data for assessing human exposure and cancer risk. The analysis of umbilical cord blood has also been used to investigate in utero exposure to environmental carcinogens. vulcanchem.comresearchgate.net
The table below presents selected findings from in vivo studies that have utilized highly sensitive analytical techniques for the quantification of BPDE-dG adducts.
Table 2: Quantification of BPDE-dG Adducts in In Vivo Models
| Model System | Tissue/Sample Type | Analytical Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Mouse | Oral Tissues | Isotope Dilution LC-MS/MS | Detection of (-)-anti-cis- and (-)-anti-trans-DB[a,l]PDE-N2-dG adducts after treatment with Dibenzo[a,l]pyrene. | biorxiv.org |
| Mouse | Lung | HPLC-ESI-MS | 7 dG-BPDE adducts/10^8 nucleotides detected after treatment with [7,8-3H]BP. | nih.gov |
| Human | Lung Tissue (Smokers) | LC-NSI-HRMS/MS | 3.1 adducts per 10^11 nucleotides. | mdpi.com |
| Human | Lung Tissue (Non-smokers) | LC-NSI-HRMS/MS | 1.3 adducts per 10^11 nucleotides. | mdpi.com |
| Human | Umbilical Cord Blood | LC-MS/MS | BPDE-dG adducts were detected in all samples from normal and birth defect groups. | vulcanchem.comresearchgate.net |
In Vitro and in Vivo Model Systems for Studying +/ Cis Anti N2 Bpde Dg
Oligonucleotide-based Studies for Structural and Biochemical Analyses
Oligonucleotides containing a site-specifically incorporated (+/-)-cis-anti-N2-BPDE-dG adduct are powerful tools for detailed structural and biochemical investigations. These synthetic DNA fragments allow researchers to study the precise consequences of this lesion in a controlled environment.
Structural Analyses:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to determine the three-dimensional structure of DNA duplexes containing the cis-anti-BPDE-dG adduct. pnas.org These studies have revealed that the bulky benzo[a]pyrene (B130552) moiety of the adduct can adopt different conformations within the DNA helix, including intercalation between base pairs or residence in the minor groove. pnas.org The specific conformation is influenced by the stereochemistry of the adduct (cis or trans) and the surrounding DNA sequence. Two-dimensional NMR studies have suggested that while BPDE-dA adducts tend to intercalate, BPDE-dG adducts can either be situated in the minor groove or intercalate with base displacement, depending on their stereochemistry. pnas.org
Biochemical Analyses:
Oligonucleotide models have been crucial for understanding how DNA polymerases and repair enzymes interact with the (+/-)-cis-anti-N2-BPDE-dG adduct. In vitro replication studies have shown that this bulky lesion can block high-fidelity DNA polymerases. oup.com However, specialized translesion synthesis (TLS) polymerases can bypass the adduct, often with a degree of error. For instance, studies have demonstrated that human DNA polymerase κ (pol κ) can bypass the major BP-dG adduct accurately. oup.comnih.gov The structure of pol κ in complex with a BP-dG adducted DNA reveals that the enzyme's active site opens on the minor groove side to accommodate the bulky adduct, stabilizing the DNA in a conformation that allows for correct base pairing. oup.comnih.gov
Furthermore, oligonucleotide substrates have been instrumental in dissecting the mechanism of nucleotide excision repair (NER), the primary pathway for removing bulky adducts like BPDE-dG. Experiments using cell-free extracts and purified NER proteins have shown that the efficiency of adduct removal is dependent on its stereochemistry and the DNA sequence context. pnas.org
| Technique | Application in (+/-)-cis-anti-N2-BPDE-dG Research | Key Findings |
| NMR Spectroscopy | Elucidation of the 3D structure of adducted oligonucleotides. | Adduct resides in the minor groove or intercalates, influencing DNA conformation. |
| X-ray Crystallography | Determination of the atomic-level structure of adducted DNA and its complexes with proteins. | Revealed how DNA polymerases accommodate the bulky adduct during replication. oup.comnih.gov |
| In Vitro Replication Assays | Study of the bypass of the adduct by various DNA polymerases. | TLS polymerases can bypass the adduct, with varying fidelity. oup.com |
| In Vitro NER Assays | Investigation of the recognition and excision of the adduct by NER proteins. | Repair efficiency is influenced by adduct stereochemistry and sequence context. |
Cell Culture Models (e.g., mammalian cell lines, repair-deficient cells)
Mammalian cell culture systems provide a more biologically relevant context to study the cellular processing of the (+/-)-cis-anti-N2-BPDE-dG adduct. Both normal and genetically modified cell lines are used to investigate DNA repair, mutagenesis, and other cellular responses to this form of DNA damage.
Chinese Hamster Ovary (CHO) cells and their DNA repair-deficient derivatives have been extensively used to study the mutagenicity of BPDE-dG adducts. These studies have shown that the inability to repair these adducts leads to increased cell death and mutation frequency. Human cell lines, such as lung carcinoma A549 cells and lymphoblastoid TK6 cells, have also been employed to investigate the repair and mutagenic consequences of BPDE-dG adducts. nih.gov
The role of specific DNA repair pathways is often dissected using cells deficient in key repair proteins. For example, cells lacking components of the NER pathway, such as XPC or proteins mutated in Xeroderma Pigmentosum, exhibit increased sensitivity to BPDE and higher levels of adduct-induced mutations. The tumor suppressor protein p53 has also been shown to play a role in the cellular response to BPDE-induced DNA damage.
Yeast Model Systems for Mutagenesis and Repair Studies
The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for studying the genetic requirements for mutagenesis and repair of the (+/-)-cis-anti-N2-BPDE-dG adduct. The genetic tractability of yeast allows for the relatively easy creation of strains deficient in specific DNA repair or replication genes.
Studies in yeast have been pivotal in identifying the roles of specialized DNA polymerases in bypassing BPDE-dG adducts. For instance, research has shown that DNA polymerase ζ (Pol ζ) is essential for the majority of BPDE-induced base substitutions, while DNA polymerase η (Pol η) is more involved in generating single-nucleotide deletions and insertions during translesion synthesis. nih.gov In the absence of Pol ζ, BPDE-induced mutagenesis is largely abolished. nih.gov These findings highlight the division of labor among different TLS polymerases in handling specific types of DNA damage.
Yeast models are also valuable for studying the NER pathway in a eukaryotic context. The fundamental mechanisms of NER are highly conserved from yeast to humans, making yeast an excellent system to dissect the roles of various NER proteins in the recognition and removal of bulky adducts like (+/-)-cis-anti-N2-BPDE-dG.
| Yeast Polymerase | Role in Bypassing (+/-)-anti-BPDE-dG | Observed Mutational Outcome |
| DNA Polymerase ζ (Pol ζ) | Major polymerase for translesion synthesis. | Predominantly base substitutions. nih.gov |
| DNA Polymerase η (Pol η) | Minor role in bypass. | Primarily single-nucleotide deletions and insertions. nih.gov |
Murine and Other Animal Models for Carcinogenesis and Adduct Fate Studies
Animal models, particularly mice, are indispensable for studying the carcinogenic effects of benzo[a]pyrene and the in vivo fate of the (+/-)-cis-anti-N2-BPDE-dG adduct. These models allow for the investigation of adduct formation, persistence, and repair in various tissues within a whole organism.
In these studies, animals are exposed to benzo[a]pyrene through various routes, including topical application on the skin, oral administration, or inhalation, to mimic human exposure. Following exposure, DNA is isolated from different organs to analyze the levels and types of BPDE-dG adducts formed. For example, topical application of B[a]P on mouse skin leads to the formation of both (+)-trans- and (+)-cis-anti-BPDE-N2-dG adducts. nih.gov
Studies in mice have shown that BPDE-dG adducts can be detected in a variety of tissues, including the skin, lung, liver, and forestomach. nih.govpnas.org The levels of adducts can vary between tissues, reflecting differences in metabolic activation and DNA repair capacities.
A key finding from these animal studies is the differential persistence of various BPDE-dG stereoisomers. Research has consistently shown that (+)-cis-anti-BPDE-N2-dG adducts are repaired more slowly than their trans counterparts in mouse skin. nih.gov This slower repair of the cis adduct could contribute to its mutagenic potential, as the lesion persists in the DNA for a longer period, increasing the likelihood of causing a mutation during DNA replication. The persistence of these adducts in tissues with slow cell turnover could lead to a significant accumulation of DNA damage over time from chronic exposure to B[a]P. pnas.org The mutagenicity of these adducts is a critical factor in the initiation of cancer.
Development of Novel Experimental Systems for Adduct Research
The field of DNA adduct research is continually evolving with the development of new and more sophisticated experimental systems. These novel approaches aim to provide more accurate and detailed information on the formation, repair, and biological consequences of adducts like (+/-)-cis-anti-N2-BPDE-dG.
Advanced Analytical Techniques:
Highly sensitive methods have been developed for the detection and quantification of BPDE-dG adducts. These include techniques like high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS). nih.gov High-resolution mass spectrometry, in particular, offers exceptional sensitivity and specificity for identifying and quantifying specific adducts in complex biological samples. pnas.org Another innovative approach is the use of molecularly imprinted polymers (MIPs), which act as "plastic antibodies" for the specific recognition of BPDE-DNA adducts, enabling their detection with high sensitivity. oup.com
Advanced In Vitro Models:
To better mimic the complexity of living tissues, researchers are developing advanced in vitro models. 3D organoid cultures derived from human tissues such as the lung, liver, and colon are being used to study the metabolism of benzo[a]pyrene and the formation of DNA adducts in a more physiologically relevant context. nih.govnih.gov These organoids can replicate some of the structural and functional characteristics of their tissue of origin. nih.gov
Organ-on-a-chip platforms are another emerging technology that integrates microfluidics with 3D cell culture to create micro-physiological systems that can model the function of human organs. researchgate.netbiotechniques.comyoutube.comnih.gov These systems can be used to study the effects of carcinogens on various organs and their interactions, providing a more dynamic and realistic in vitro model for adduct research.
Computational Modeling:
Computational approaches, such as molecular dynamics simulations, are being used to model the structural perturbations caused by BPDE-dG adducts in DNA and to simulate their interaction with DNA polymerases and repair enzymes. oup.com These in silico models provide valuable insights that complement experimental findings.
Emerging Research Directions and Future Perspectives on +/ Cis Anti N2 Bpde Dg
Systems Biology Approaches to Adductomics and Exposomics
Systems biology, which seeks to understand the complex interactions within biological systems, is being increasingly applied to the study of DNA adducts. This has given rise to the fields of "adductomics" and "exposomics." Adductomics aims to comprehensively identify and quantify all DNA adducts in a cell or organism, providing a global snapshot of DNA damage. stonybrookmedicine.edunih.gov Exposomics broadens this scope to catalog the entirety of an individual's environmental exposures over their lifetime and the corresponding biological responses.
The ultimate goal is to connect specific exposures to their unique molecular fingerprints, such as DNA adducts and the resulting mutational signatures. stonybrookmedicine.edu The use of stable isotope-labeled standards like (+/-)-cis-anti-N2-BPDE-dG-15N5 is fundamental to these approaches. evitachem.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) methods, which have largely supplanted older techniques like ³²P-postlabeling, rely on these standards for accurate quantification of adducts, even at the extremely low levels found in human tissues—often in the range of one adduct per 10⁸ to 10¹⁰ nucleotides. nih.govnih.govnih.gov
By analyzing the "adductome," researchers can gain insights into:
Biomarkers of Exposure: The presence and quantity of specific adducts, like BPDE-dG, serve as direct evidence of exposure to carcinogens such as benzo[a]pyrene (B130552) (B[a]P). stonybrookmedicine.eduiarc.fr
Mechanisms of Carcinogenesis: Adductome profiles can reveal the types of DNA damage that are most prevalent and potentially most responsible for driving mutations. nih.gov
Individual Susceptibility: Variations in adduct levels among individuals with similar exposures can point to differences in metabolism, DNA repair capacity, and genetic polymorphisms (e.g., in CYP1A1 or GSTM1 genes), which influence susceptibility to cancer. nih.govnih.gov
Recent studies are focused on developing high-throughput mass spectrometry platforms to screen for a wide array of DNA adducts simultaneously, moving from targeted analysis to a more holistic, discovery-based approach. nih.gov This allows for the identification of novel adducts and the establishment of links between complex environmental exposures (like tobacco smoke or pollution) and the patterns of DNA damage they cause. stonybrookmedicine.edunih.gov
Integration of Structural, Repair, and Mutagenesis Data for Comprehensive Understanding
A comprehensive understanding of the carcinogenicity of a DNA adduct requires integrating information from multiple levels: its three-dimensional structure, its interaction with DNA repair machinery, and the specific mutations it generates if it persists through DNA replication.
Structural Characteristics: The stereochemistry of the BPDE-dG adduct is a critical determinant of its biological fate. Following covalent bonding to the N² position of guanine (B1146940), the bulky pyrene (B120774) ring of the anti-BPDE adduct is positioned in the DNA minor groove. nih.gov This significant distortion of the DNA helix is a key signal for recognition by the cell's repair systems. nih.gov
Interaction with DNA Repair: Bulky adducts like BPDE-dG are primarily repaired by the Nucleotide Excision Repair (NER) pathway, a versatile system that removes a wide range of helix-distorting lesions. nih.govoup.com The efficiency of NER can be influenced by the adduct's specific conformation and the surrounding DNA sequence. nih.govnih.gov Studies have shown that some adducts may be repaired slowly or not at all, increasing their likelihood of causing mutations. nih.gov Ligation-mediated PCR (LM-PCR) techniques have been used to map the distribution of BPDE adducts in genes like TP53, showing that lesion hotspots can correlate with mutational hotspots in certain cancers. nih.gov
Mutagenesis: If an adduct is not repaired, it can block the path of replicative DNA polymerases. oup.com Specialized translesion synthesis (TLS) polymerases, such as human DNA polymerase eta (Polη) and kappa (Polκ), can bypass the lesion, but often do so in an error-prone manner. nih.gov For the BPDE-N²-dG adduct, this process frequently involves the misinsertion of an adenine (B156593) (A) opposite the adducted guanine (G), leading to the characteristic G→T transversion mutations commonly observed in smoking-related lung cancers. oup.comnih.gov
By combining these data streams, researchers can build a "source-to-outcome" model that links a specific chemical exposure to the formation of a structurally defined adduct, its probability of being repaired, and its potential to cause a specific, signature mutation that can drive cancer initiation. oup.comnih.gov
| Research Area | Key Findings Related to BPDE-dG | Significance |
| Structural Biology | The anti-BPDE-dG adduct positions the bulky pyrene moiety in the DNA minor groove, causing significant helical distortion. nih.gov | The distortion is a primary signal for recognition by the Nucleotide Excision Repair (NER) pathway. nih.gov |
| DNA Repair | BPDE-dG is a substrate for the NER pathway. Repair efficiency varies based on stereochemistry and sequence context. nih.govoup.com | Inefficient repair leads to the persistence of the adduct, increasing the probability of mutation during DNA replication. nih.gov |
| Mutagenesis | Translesion synthesis polymerases (e.g., Polη, Polκ) bypass the adduct, often inserting an adenine opposite the damaged guanine. nih.gov | This leads to G→T transversion mutations, a mutational signature strongly associated with benzo[a]pyrene exposure and lung cancer. nih.govoup.com |
Development of Predictive Models for Carcinogenic Potency Based on Adduct Characteristics
A major goal in toxicology is to predict the carcinogenic risk of chemicals without relying solely on long-term animal studies. Developing predictive models based on adduct characteristics is a promising avenue. The central idea is that the level of DNA adducts can serve as a molecular dosimeter—a measure of the "biologically effective dose" that can be linked to carcinogenic outcomes. nih.gov
Researchers are developing quantitative in vitro-in vivo extrapolation (qIVIVE) models. These models use data on adduct formation in cell cultures (in vitro) to predict tumor incidence in whole organisms (in vivo). nih.gov However, simply measuring the total number of adducts is often insufficient. nih.govoup.com More sophisticated models are being created that incorporate additional parameters:
Adduct-Specific Properties: The type of adduct, its stereochemistry, and its location in the genome.
Mechanistic Data: Information on DNA repair rates, the mutagenic potential of the adduct, and the pathways it perturbs (e.g., apoptosis, cell signaling). oup.com
Toxicogenomics: Global gene expression profiles measured after short-term exposure can act as a "bioactivity profile" or fingerprint. By integrating this data with information on DNA damage and other pathways, Bayesian integration models have been used to classify the carcinogenic potential of different polycyclic aromatic hydrocarbons (PAHs) and their mixtures with high accuracy. nih.govoup.com
These pathway-driven approaches provide a more mechanistic basis for risk assessment than traditional methods, helping to distinguish early biological events that are prognostic for later tumor development. oup.com Such models could eventually be used to predict the carcinogenic potential of novel chemicals or complex environmental mixtures based on short-term exposure data. oup.com
Novel Therapeutic or Chemopreventive Strategies Targeting Adduct Formation or Repair
Understanding the lifecycle of the (+/-)-cis-anti-N2-BPDE-dG adduct, from its formation to its repair or mutagenic consequence, opens doors for new intervention strategies. These can be broadly divided into chemoprevention and targeted therapy.
Chemopreventive Strategies: Chemoprevention aims to block or reverse the carcinogenic process before cancer develops. For BPDE-dG, this primarily involves inhibiting adduct formation. Strategies include:
Inhibiting Metabolic Activation: Preventing the conversion of the parent compound, benzo[a]pyrene, into its reactive diol epoxide (BPDE) metabolite. This can be achieved by modulating the activity of Phase I metabolic enzymes like cytochrome P450 (CYP) enzymes (e.g., CYP1A1). nih.gov
Enhancing Detoxification: Promoting the activity of Phase II enzymes, such as glutathione (B108866) S-transferases (GSTs), which conjugate and neutralize reactive metabolites before they can bind to DNA. nih.gov
Natural compounds are being investigated for these properties. For example, the flavonoid myricetin has been shown to reduce B[a]P-induced toxicity by both down-regulating CYP1A1 expression and enhancing GST activity, thereby inhibiting the formation of BPDE-DNA adducts. nih.gov
Novel Therapeutic Strategies: Once adducts have formed and initiated cancerous growth, therapeutic strategies can be employed. Many cancer therapies, including radiation and certain chemotherapies like cisplatin, work by inducing overwhelming DNA damage. mdpi.comwikipedia.org Cancer cells, which often have existing defects in DNA damage response (DDR) pathways, can be particularly vulnerable. This has led to the concept of "synthetic lethality," where inhibiting a second, compensatory DNA repair pathway is lethal to a cancer cell but not to a normal cell. mdpi.com
Emerging strategies relevant to bulky adducts like BPDE-dG include:
Targeting DNA Repair Pathways: Developing small molecule inhibitors that target key players in the DNA damage response. While much focus has been on inhibitors of PARP (involved in single-strand break repair), there is growing interest in targeting components of the NER pathway or checkpoint kinases like ATR and CHK1, which are activated by replication stress caused by bulky adducts. mdpi.comoaepublish.com
Enhancing DNA Repair: Conversely, in a preventative context or for certain diseases associated with diminished DNA repair, strategies to upregulate repair pathways are being explored. rsc.org This is challenging, but identifying small molecules that can boost the efficiency of pathways like NER could potentially mitigate the risk associated with carcinogen exposure. rsc.org
The development of these novel therapies is increasingly guided by biomarker-driven patient selection, using genomic sequencing to identify tumors with specific DDR defects that would make them susceptible to a particular inhibitor. youtube.com
Q & A
Q. What integrative approaches link (±)-cis-anti-N2-BPDE-dG-15N5 adduct formation to epigenetic alterations?
- Multi-Omics Strategy : Pair adduct quantification (LC-MS/MS) with bisulfite sequencing (DNA methylation) and RNA-seq (gene expression). Use pathway analysis tools (IPA, DAVID) to identify cross-talk between DNA damage and epigenetic regulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
